Paeonilactone B

説明

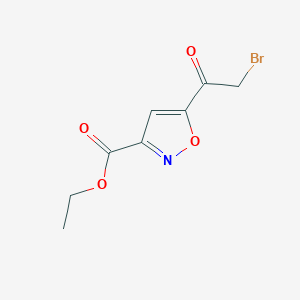

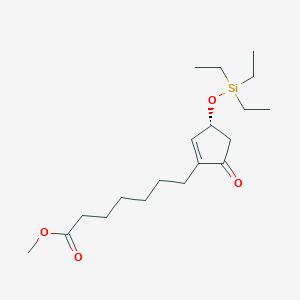

Paeonilactone B is a naturally occurring compound identified in plants like Paeonia albiflora. It's part of a group of compounds known for their potential therapeutic properties and complex molecular structures.

Synthesis Analysis

- Gatti and Serra (2009) achieved a stereoselective synthesis of this compound in ten steps from enantiomerically enriched terpenol, using regioselective metalation and epoxidation (Gatti & Serra, 2009).

- Hatakeyama et al. (1995) reported a novel synthesis of this compound from a tricyclic compound, indicating the complexity and creativity needed in its synthesis (Hatakeyama et al., 1995).

Molecular Structure Analysis

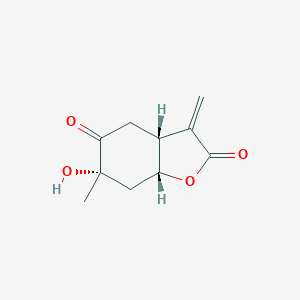

- The molecular structure of this compound was elucidated through chemical and spectroscopic studies, highlighting its unique monoterpenoid structure (Hayashi et al., 1985).

Chemical Reactions and Properties

- This compound's synthesis involves complex chemical reactions such as palladium- and copper-catalyzed reactions, showcasing its challenging and intricate synthetic pathway (Jonasson et al., 2000).

Physical Properties Analysis

- The stereochemical aspects of this compound's synthesis are crucial, as they impact the compound's physical properties. Studies have used different starting materials like R-(−)-carvone to control the stereochemistry of the synthesis (Hatakeyama et al., 1994).

Chemical Properties Analysis

- The compound's interaction with other chemicals, like β-cyclodextrin, can alter its chemical properties such as stability and reactivity. This was shown in a study where paeonol's stability improved when included with β-cyclodextrin (Tsai et al., 2010).

科学的研究の応用

抗酸化活性

Paeonilactone B は、強力な抗酸化特性を持つことが確認されています。この化合物は、身体の有害なフリーラジカルの中和に役立ちます。フリーラジカルは、様々な慢性疾患や老化プロセスに関連しています。その抗酸化能力は、酸化ストレス関連疾患の治療法開発のための研究において貴重な対象となっています。 .

抗腫瘍活性

研究により、this compound は抗腫瘍活性を示すことが示されています。これは、がん細胞の増殖を阻害する可能性があるため、新しい抗がん剤の開発に使用される可能性があります。腫瘍細胞に対するこの化合物の作用機序は、薬理学研究の重要な分野です。 .

抗病原活性

This compound の抗病原活性は注目に値します。様々な微生物に対して活性を持つことが示されており、感染症治療における潜在的な使用が示唆されています。研究では、その有効性と抗菌療法における可能性のある用途を探っています。 .

免疫システムの調節

This compound は、免疫システムの調節に役割を果たす可能性があります。免疫細胞および炎症反応への影響が調査されており、自己免疫疾患やアレルギーの管理に関する新たな知見につながる可能性があります。 .

心臓血管系の保護

This compound の心臓血管系に対する保護効果にも関心が寄せられています。血管機能に影響を与え、炎症を抑制することで心臓の健康を改善する可能性があり、心臓血管疾患の予防と治療の研究において標的となる可能性があります。 .

中枢神経系の活性

最後に、this compound の中枢神経系への影響が調査されています。その神経保護効果の可能性は、神経変性疾患や脳損傷の治療に役立つ可能性があります。この分野の研究では、this compound がどのように神経機能に影響を与え、CNSの損傷から保護するかを理解することを目指しています。 .

作用機序

Target of Action

Paeonilactone B, a monoterpene isolated from Paeonia lactiflora roots, primarily targets rat cortical cells . These cells play a crucial role in the central nervous system, contributing to cognitive functions such as memory and learning .

Mode of Action

This compound interacts with its targets by exhibiting a neuroprotective effect against oxidative stress . Oxidative stress, an imbalance between the production of reactive oxygen species and their removal, is recognized as a cause of various diseases . This compound inhibits this oxidative stress, thereby protecting rat cortical cells against neurotoxicity induced by hydrogen peroxide (H2O2) .

Biochemical Pathways

It is known that the compound’s neuroprotective activity is linked to its ability to counteract oxidative stress . By inhibiting oxidative stress, this compound may influence various biochemical pathways related to neurodegenerative disorders, ischemia, and the aging process .

Result of Action

The primary result of this compound’s action is the protection of rat cortical cells against H2O2-induced neurotoxicity . This neuroprotective effect could potentially be beneficial in the treatment of various diseases related to oxidative stress, including neurodegenerative disorders .

生化学分析

Biochemical Properties

Paeonilactone B interacts with various biomolecules in biochemical reactions. It has been found to protect rat cortical cells against H2O2-induced neurotoxicity

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by protecting against oxidative stress

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules and possible enzyme inhibition or activation

特性

IUPAC Name |

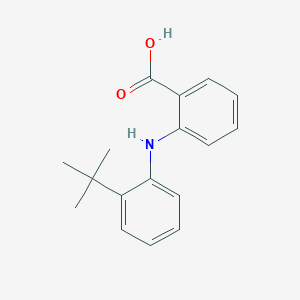

(3aR,6S,7aR)-6-hydroxy-6-methyl-3-methylidene-3a,4,7,7a-tetrahydro-1-benzofuran-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-5-6-3-8(11)10(2,13)4-7(6)14-9(5)12/h6-7,13H,1,3-4H2,2H3/t6-,7-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFSTVWDPRTWASK-XSSZXYGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C(CC1=O)C(=C)C(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@@H]2[C@H](CC1=O)C(=C)C(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501345684 | |

| Record name | Paeonilactone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98751-78-1 | |

| Record name | Paeonilactone B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098751781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paeonilactone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PAEONILACTONE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6GK2A3EMD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Paeonilactone B and where is it found?

A1: this compound is a terpenoid natural product found in the roots of the Paeonia albiflora plant. [] It is considered a minor component compared to other compounds like albiflorin. []

Q2: Can you describe some of the synthetic approaches used to produce this compound?

A2: Several synthetic routes have been developed to access this compound. Some key strategies include:

- Starting from enantiomerically enriched terpenol: This approach utilizes a ten-step process with an 11.5% overall yield and involves regioselective metalation and diastereoselective epoxidation as crucial steps. []

- Samarium Diiodide (SmI2)-Mediated Cascade Radical Cyclization: This method employs methylenecyclopropyl ketones and leverages the presence of HMPA for high diastereoselectivity in the cyclization, providing a short and effective route. [, , , ]

- Telescoped Intramolecular Michael/Olefination (TIMO) Sequence: This strategy provides rapid access to α-alkylidene-γ-butyrolactones, crucial intermediates in the synthesis of this compound, and has been used to prepare the compound in its enantiomerically pure form. [, , ]

- Utilization of R-(−)-carvone: This enantiospecific approach leverages R-(−)-carvone as a starting material for the synthesis of this compound and related compounds. []

Q3: How is this compound metabolized in the body?

A3: Studies using rat intestinal flora have shown that this compound is formed as a metabolite of paeoniflorin. [] The proposed metabolic pathway involves the initial conversion of paeoniflorin to albiflorin, followed by a series of transformations including glucose removal, phenyl group removal, or four-membered ring pyrolysis and rearrangement. These processes eventually lead to the formation of this compound. []

Q4: What is the biological activity of this compound?

A4: this compound, along with another compound called palbinone, has been shown to exhibit strong inhibitory activity against 3α-hydroxysteroid dehydrogenase (3α-HSD) in rat liver cytosol. []

Q5: Are there any known derivatives or adducts of Paeonilactone A, a related compound?

A5: Research has revealed that Paeonilactone A can form adducts with arylthiols in the presence of Lactobacillus brevis. [] These adducts are characterized by the covalent attachment of thiol groups to the C-8 position of the Paeonilactone A molecule. []

Q6: How can Paeonilactone A and this compound be analyzed in biological samples?

A6: A method using UPLC/TOF/MS has been developed for the simultaneous determination of Paeonilactone A and this compound in rat plasma. [] This method likely involves sample preparation techniques and may utilize picolinoyl derivatization for improved detection sensitivity.

Q7: What is the significance of 4-Hydroxycyclohex-2-en-1-one in relation to this compound?

A7: 4-Hydroxycyclohex-2-en-1-one serves as a key chiral building block in the synthesis of various natural products, including this compound. [] Different enantioselective methods have been developed for its preparation, enabling the synthesis of enantiomerically pure this compound. []

Q8: Can you explain the use of p-nitrobenzoate ester in understanding the structure of this compound?

A8: During the synthesis of this compound, a p-nitrobenzoate ester was derived from a key intermediate alcohol. [] X-ray crystallography of this ester allowed for the unambiguous determination of the stereochemistry of the precursor alcohol, which ultimately confirmed the stereochemistry of this compound. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。